
2-Ethylhexanal
Overview
Description
2-Ethylhexanal is an aliphatic aldehyde with the chemical formula C8H16O. It is a colorless liquid with a mild, pleasant odor and is slightly soluble in water. This compound is used as an intermediate in the production of various useful products such as perfumes, disinfectants, paints, warning agents, insecticides, and leak detectors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexanal can be synthesized through the hydrogenation of 2-ethylhexenal in a fixed-bed reactor. The reaction conditions typically involve a ratio of 2-ethylhexenal to hydrogen of 4-6, a reaction temperature of 130-150°C, a pressure of 1.5-2.0 MPa, and a space velocity of 0.4-0.8 h^-1 . Another method involves the oxidation of this compound using oxygen or air in the presence of N-hydroxyphthalimide in isobutanol as a solvent under mild conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the aldol condensation of butanal, followed by hydrogenation. This process involves the self-condensation of butanal to form 2-ethyl-2-hexenal, which is then hydrogenated to produce this compound .
Types of Reactions:
Oxidation: this compound undergoes oxidation to form 2-ethylhexanoic acid.
Reduction: The compound can be reduced to form 2-ethylhexanol, a process that is crucial for industrial production.
Substitution: this compound can participate in various substitution reactions, such as the Mukaiyama epoxidation of cis-cyclooctene.
Common Reagents and Conditions:
Oxidation: Oxygen or air, N-hydroxyphthalimide, isobutanol as solvent.
Reduction: Hydrogen, catalysts such as Ni/Ce-Al2O3.
Substitution: Specific reagents like manganese (II) acetate for the synthesis of 2-ethylhexanoic acid.
Major Products:
Oxidation: 2-Ethylhexanoic acid.
Reduction: 2-Ethylhexanol.
Substitution: Various epoxides and unsaturated amides.
Scientific Research Applications
Industrial Synthesis
2-Ethylhexanal is predominantly utilized as a precursor in the production of:
- 2-Ethylhexanoic Acid : This acid is widely used in the manufacture of plasticizers, lubricants, and cosmetics. The oxidation of this compound to 2-ethylhexanoic acid can be achieved through various methods, including catalytic oxidation using manganese(II) acetate or N-Hydroxyphthalimide as a catalyst, demonstrating high selectivity and conversion rates under mild conditions .
- 2-Ethylhexanol : Another significant derivative, 2-ethylhexanol is employed in producing surfactants and plasticizers. The synthesis typically involves hydrogenation processes that convert this compound into 2-ethylhexanol .
Chemical Reactions
This compound serves as a reactant in several important chemical reactions:
- Mukaiyama Epoxidation : It acts as a reductant in the Mukaiyama epoxidation of alkenes, facilitating the formation of epoxides .
- Horner-Wadsworth-Emmons Reaction : This reaction utilizes this compound to synthesize α,β-unsaturated amides, highlighting its versatility in organic synthesis .
Continuous Aerobic Oxidation
A study demonstrated the continuous-flow microreactor application for the aerobic oxidation of this compound at elevated pressures (7.5 bar O₂). This method achieved efficient conversion rates while minimizing byproduct formation, showcasing its potential for industrial scalability .
Solvent Effects on Product Distribution
Research investigating the solvent effects on the aerobic autoxidation of this compound revealed that different solvents significantly influence product distribution and yield. The optimal conditions were identified to maximize the production of 2-ethylhexanoic acid, achieving selectivity rates as high as 96% under specific solvent conditions .
Table 1: Key Applications of this compound
Application | Description | Methodology/Process |
---|---|---|
Precursor for Acids | Synthesis of 2-ethylhexanoic acid | Catalytic oxidation |
Precursor for Alcohols | Production of 2-ethylhexanol | Hydrogenation processes |
Epoxidation | Reductant in Mukaiyama epoxidation | Organic synthesis |
Horner-Wadsworth-Emmons | Reactant for α,β-unsaturated amides | Organic synthesis |
Table 2: Oxidation Conditions and Yields
Catalyst | Solvent | Temperature (°C) | Selectivity (%) | Conversion (%) |
---|---|---|---|---|
Manganese(II) Acetate | i-BuOH | 30 | 99.4 | 59 |
N-Hydroxyphthalimide | Various | Mild | Up to 96 | Varies |
Mechanism of Action
The primary mechanism of action for 2-Ethylhexanal involves its oxidation to form 2-ethylhexanoic acid. This process occurs through a radical chain mechanism in the liquid phase, where oxygen acts as the oxidizing agent . The reaction involves the formation of intermediate radicals, which then react with oxygen to form the final product.
Comparison with Similar Compounds
- 2-Methylpentanal
- Hexanal
- 2-Ethylbutyraldehyde
- Cyclopentanecarboxaldehyde
- 2-Ethyl-1-hexanol
- Isovaleraldehyde
- Cyclohexanecarboxaldehyde
Uniqueness: 2-Ethylhexanal is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution. Its versatility as an intermediate in the production of various industrial and pharmaceutical products sets it apart from other similar compounds .
Biological Activity
2-Ethylhexanal, a branched-chain aldehyde with the chemical formula CHO, is an important compound in both industrial applications and biological contexts. This article delves into its biological activity, including its antimicrobial properties, toxicological data, and metabolic processes, supported by relevant case studies and research findings.
This compound is typically synthesized from n-butyraldehyde through various chemical processes. Its structure consists of a straight-chain hydrocarbon with a terminal aldehyde group, making it reactive and versatile in organic synthesis. The compound is often used as an intermediate in the production of plasticizers, solvents, and fragrances.
Biological Activity
Antimicrobial Properties
This compound has demonstrated significant antifungal and antimicrobial activity. Research indicates that it is effective against various fungal species, making it useful for preserving moist plant materials like straw and grains . Specifically, it has been found to inhibit the growth of molds and yeasts, which can spoil agricultural products.
Microorganism | Activity |
---|---|
Aspergillus niger | Inhibited growth |
Candida albicans | Inhibited growth |
Penicillium spp. | Inhibited growth |
In addition to its antifungal effects, studies have shown that this compound also possesses acaricidal properties, making it effective against mites .
Toxicological Data
The toxicological profile of this compound reveals that it exhibits low acute toxicity. In animal studies, rats exposed to concentrated vapor for extended periods showed no mortality or significant adverse effects . Long-term exposure studies on C3H-CUM mice indicated no observable tumors after 23 months of dermal application . Furthermore, genotoxicity tests using Salmonella typhimurium strains showed no mutagenic effects in the presence or absence of metabolic activation .
Metabolism and Excretion
This compound undergoes metabolic conversion primarily via alcohol dehydrogenase (ADH) to form 2-ethyl-1-hexanol, which is further oxidized to 2-ethyl-1-hexanoic acid (2EHA). This metabolic pathway is crucial for understanding its biological effects and potential toxicity:
- Absorption : Following oral administration in rats, approximately 86.9% of the compound was excreted as glucuronide conjugates within 24 hours .
- Excretion : The primary route of excretion for metabolites is through urine (80%-82%), with minor amounts in feces (8%-9%) and exhaled breath (6%-7%) .
Case Studies
Indoor Air Pollutant Study
A comprehensive study highlighted the presence of this compound as an indoor air pollutant associated with materials like PVC flooring. Human volunteers reported olfactory irritation and eye discomfort upon exposure . This underscores the importance of monitoring indoor air quality concerning compounds like this compound.
Agricultural Applications
In agricultural settings, this compound's antifungal properties have been utilized to extend the shelf life of crops. Studies demonstrated its effectiveness in controlling fungal spoilage in stored grains .
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for quantifying 2-Ethylhexanol purity and content in chemical mixtures?
Gas chromatography (GC) is the primary method, as outlined in ASTM D5008-22 , which specifies protocols for ethyl methyl pentanol content and purity determination. Researchers should calibrate instruments using certified reference materials and validate results with triplicate runs to ensure precision. For environmental matrices (e.g., water), flow analysis (CFA/FIA) methods, such as ISO 15681-2:2018 , can be adapted for orthophosphate or phosphorus-related byproducts of 2-Ethylhexanol degradation .
Q. How should researchers evaluate the environmental persistence and bioaccumulation potential of 2-Ethylhexanol?
Use the PBT (Persistent, Bioaccumulative, Toxic) assessment framework per EU REACH criteria:
- Persistence : Conduct OECD 301 biodegradability tests. 2-Ethylhexanol is classified as readily biodegradable (half-life < 28 days in water) .
- Bioaccumulation : Calculate the log Kow (octanol-water partition coefficient). A log Kow of 2.9 for 2-Ethylhexanol indicates low bioaccumulation potential .
- Toxicity : Perform acute/chronic ecotoxicity assays (e.g., algal EC50 >1 mg/L) .
Q. What toxicological screening protocols are applicable to 2-Ethylhexanol?
Follow OECD guidelines for in vitro/in vivo assays:
- Mutagenicity : Ames test (bacterial reverse mutation) and micronucleus assay. Evidence shows no mutagenic activity in 2-Ethylhexanol .
- Carcinogenicity : Conduct lifetime rodent feeding studies. BASF (1991–1992) reported no oncogenic effects in rats/mice at subchronic doses .
- Teratogenicity : Use zebrafish embryo models or mammalian prenatal exposure studies. Note that teratogenic effects may vary with metabolite activity (e.g., 2-ethylhexanoic acid) .
Advanced Research Questions
Q. How can response surface methodology (RSM) and artificial neural networks (ANN) optimize the enzymatic synthesis of 2-Ethylhexanol derivatives?
- Experimental Design : Use a central composite design (CCD) with variables such as reaction time, enzyme load, and temperature. For example, Huang et al. (2016) achieved optimal 2-ethylhexyl ferulate synthesis at a 1:129 molar ratio of ferulic acid to 2-Ethylhexanol using immobilized lipase .
- Model Validation : Compare RSM polynomial models with ANN predictions to identify non-linear parameter interactions. ANN typically outperforms RSM in complex solvent-free systems .
Q. How can conflicting data on 2-Ethylhexanol’s teratogenicity and carcinogenicity be resolved?
- Dose-Response Analysis : Ritter et al. (1987) observed teratogenicity in rats at high doses (1,000 mg/kg/day), while BASF (1991–1992) found no carcinogenicity at lower doses (100 mg/kg/day). Reconcile discrepancies by evaluating metabolic pathways (e.g., ester cleavage to 2-ethylhexanoic acid) and species-specific sensitivities .
- Mechanistic Studies : Use in vitro hepatocyte models to assess peroxisome proliferation activity linked to carcinogenic potential, as seen in di(2-ethylhexyl) phthalate metabolites .
Q. What strategies improve the amphiphilicity of 2-Ethylhexanol-derived nonionic surfactants?
- Synthetic Modification : Perform polyoxyalkylation with methyloxirane to increase hydrophobicity, followed by ethoxylation to enhance hydrophilic-lipophilic balance (HLB). For example, 2-ethylhexanol polyoxyethylates require ≥5 ethylene oxide units to achieve adequate amphiphilicity for surfactant applications .
- Performance Testing : Measure critical micelle concentration (CMC) and interfacial tension reduction in oil/water systems. Correlate structural variations (e.g., branching) with emulsion stability .
Q. Methodological Considerations for Data Reporting
- Reproducibility : Document experimental parameters (e.g., GC column type, temperature gradients) in line with Beilstein Journal of Organic Chemistry guidelines. Include raw data in supplementary materials to enable replication .
- Statistical Rigor : Apply ANOVA or non-parametric tests to address variability in ecotoxicity assays. Report confidence intervals for log Kow and EC50 values .
- Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and declare conflicts of interest per Reviews in Analytical Chemistry standards .
Properties
IUPAC Name |
2-ethylhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYNIFWIKSEESD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O, Array | |
Record name | 2-ETHYLHEXALDEHYDE | |
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Record name | ETHYLHEXALDEHYDE | |
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DSSTOX Substance ID |
DTXSID9025291 | |
Record name | 2-Ethylhexaldehyde | |
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Molecular Weight |
128.21 g/mol | |
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Physical Description |
2-ethylhexaldehyde is a white liquid with a mild odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | 2-ETHYLHEXALDEHYDE | |
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Record name | Hexanal, 2-ethyl- | |
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Boiling Point |
326.1 °F at 760 mmHg (NTP, 1992), 163 °C | |
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Flash Point |
125 °F (NTP, 1992), 46 °C, 112 °F (44 °C) (Closed cup), 46 °C c.c., 52 °C o.c. | |
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Record name | 2-Ethylhexaldehyde | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Miscible with most organic solvents, Slightly soluble in carbon tetrachloride; soluble in ethanol and ether, In water, less than 0.5 g/100g at 25 °C, In water, 400 ppm at 25 °C, Solubility in water, g/100ml at 20 °C: 0.07 | |
Record name | 2-ETHYLHEXALDEHYDE | |
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Density |
0.82 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8540 g/cu cm at 20 °C, Bulk density = 6.8 lb/gal, Relative density (water = 1): 0.85 | |
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Vapor Density |
4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (Air = 1) at 20 °C, Relative vapor density (air = 1): 4.5 | |
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Vapor Pressure |
1.8 mmHg at 68 °F (NTP, 1992), 1.8 [mmHg], Vapor pressure = 1.8 mm Hg at 20 °C, 2.0 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 200 | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless high-boiling liquid | |
CAS No. |
123-05-7 | |
Record name | 2-ETHYLHEXALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3426 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Ethylhexanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylhexanal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanal, 2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethylhexaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.179 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYLHEXANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEN8S34O6U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-ETHYLHEXALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLHEXALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
less than -100 °C, -85 °C | |
Record name | 2-ETHYLHEXALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLHEXALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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